molecular formula C21H21N3O4S B2731129 (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 476459-81-1

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2731129
CAS RN: 476459-81-1
M. Wt: 411.48
InChI Key: KQULQYUIUSTUDY-CMDGGOBGSA-N
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Description

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TTA-A2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

One notable application of compounds related to (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is in the development of new antimicrobial agents. For example, derivatives of thiosemicarbazide, which share a structural similarity, have been utilized as precursors for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazole, showing antimicrobial potential. Such studies indicate the broader relevance of thiadiazole derivatives in crafting compounds with antimicrobial properties (Elmagd et al., 2017).

Polymerization and Material Science

The compound's structural features, particularly the acrylamide moiety, find applications in polymer science. For instance, N-2-thiazolyl(meth)acrylamides have been polymerized to create polymers with good yields, demonstrating the compound's utility in generating materials with specific properties such as solubility in organic solvents. This facilitates their use in creating metal complexes, which can have varied applications including in magnetic properties exploration (Zheng et al., 2005).

Herbicidal Activity

Furthermore, related compounds have been synthesized as herbicidal agents, demonstrating good herbicidal activities. This showcases the potential use of thiadiazole derivatives in agricultural chemistry for developing new herbicides. The specificity of the acrylate group in these compounds is crucial for their herbicidal effectiveness, underscoring the importance of acrylamide derivatives in designing targeted agrochemicals (Wang et al., 2004).

Anticancer Research

In the realm of medicinal chemistry, derivatives of this compound and related structures have been explored for their anticancer properties. The study and development of 2-anilinopyridine-3-acrylamides, for example, have highlighted the potential of such compounds as tubulin polymerization inhibitors, a mechanism that can be leveraged in cancer therapy. This indicates the applicability of acrylamide derivatives in developing novel anticancer agents with specific mechanisms of action, such as disrupting the cell cycle in cancer cells (Kamal et al., 2014).

Material Chemistry and Engineering

Compounds structurally related to this compound are also significant in material chemistry and engineering. They have been employed in the synthesis of polymers with specific functionalities, such as chelating properties, highlighting their utility in creating materials for metal sorption and potentially for environmental remediation purposes (Al-Fulaij et al., 2015).

properties

IUPAC Name

(E)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-6-5-7-15(10-13)20-23-24-21(29-20)22-18(25)9-8-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-12H,1-4H3,(H,22,24,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULQYUIUSTUDY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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